Cas no 496019-62-6 ((2S)-2-(3-chlorophenyl)formamido-3-methylbutanoic acid)

496019-62-6 structure
Nome del prodotto:(2S)-2-(3-chlorophenyl)formamido-3-methylbutanoic acid
(2S)-2-(3-chlorophenyl)formamido-3-methylbutanoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- L-Valine, N-(3-chlorobenzoyl)-
- (2S)-2-(3-chlorophenyl)formamido-3-methylbutanoic acid
-
- Inchi: 1S/C12H14ClNO3/c1-7(2)10(12(16)17)14-11(15)8-4-3-5-9(13)6-8/h3-7,10H,1-2H3,(H,14,15)(H,16,17)/t10-/m0/s1
- Chiave InChI: MYGSJGRXGSFUDJ-JTQLQIEISA-N
- Sorrisi: C(O)(=O)[C@H](C(C)C)NC(=O)C1=CC=CC(Cl)=C1
Proprietà sperimentali
- Densità: 1.258±0.06 g/cm3(Predicted)
- Punto di ebollizione: 441.6±30.0 °C(Predicted)
- pka: 3.78±0.10(Predicted)
(2S)-2-(3-chlorophenyl)formamido-3-methylbutanoic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-12886374-2.5g |
(2S)-2-[(3-chlorophenyl)formamido]-3-methylbutanoic acid |
496019-62-6 | 95% | 2.5g |
$978.0 | 2023-05-25 | |
Enamine | EN300-12886374-0.25g |
(2S)-2-[(3-chlorophenyl)formamido]-3-methylbutanoic acid |
496019-62-6 | 95% | 0.25g |
$200.0 | 2023-05-25 | |
Enamine | EN300-12886374-0.5g |
(2S)-2-[(3-chlorophenyl)formamido]-3-methylbutanoic acid |
496019-62-6 | 95% | 0.5g |
$374.0 | 2023-05-25 | |
Enamine | EN300-12886374-0.05g |
(2S)-2-[(3-chlorophenyl)formamido]-3-methylbutanoic acid |
496019-62-6 | 95% | 0.05g |
$94.0 | 2023-05-25 | |
Enamine | EN300-12886374-10.0g |
(2S)-2-[(3-chlorophenyl)formamido]-3-methylbutanoic acid |
496019-62-6 | 95% | 10g |
$2146.0 | 2023-05-25 | |
Enamine | EN300-12886374-0.1g |
(2S)-2-[(3-chlorophenyl)formamido]-3-methylbutanoic acid |
496019-62-6 | 95% | 0.1g |
$140.0 | 2023-05-25 | |
Enamine | EN300-12886374-2500mg |
(2S)-2-[(3-chlorophenyl)formamido]-3-methylbutanoic acid |
496019-62-6 | 95.0% | 2500mg |
$978.0 | 2023-10-01 | |
Enamine | EN300-12886374-1000mg |
(2S)-2-[(3-chlorophenyl)formamido]-3-methylbutanoic acid |
496019-62-6 | 95.0% | 1000mg |
$499.0 | 2023-10-01 | |
1PlusChem | 1P0284VW-50mg |
(2S)-2-[(3-chlorophenyl)formamido]-3-methylbutanoic acid |
496019-62-6 | 95% | 50mg |
$173.00 | 2024-05-01 | |
1PlusChem | 1P0284VW-100mg |
(2S)-2-[(3-chlorophenyl)formamido]-3-methylbutanoic acid |
496019-62-6 | 95% | 100mg |
$228.00 | 2023-12-17 |
(2S)-2-(3-chlorophenyl)formamido-3-methylbutanoic acid Letteratura correlata
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
-
Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
-
4. Book reviews
-
5. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
496019-62-6 ((2S)-2-(3-chlorophenyl)formamido-3-methylbutanoic acid) Prodotti correlati
- 1524228-87-2(1-[3-Amino-4-(2-methylpropyl)piperidin-1-yl]ethanone)
- 2548999-48-8(6-(difluoromethyl)-N-(2-ethoxyphenyl)-2-methylpyrimidin-4-amine)
- 2679822-65-0(2-(4S)-3-(prop-2-en-1-yloxy)carbonyl-1,3-thiazolidin-4-ylacetic acid)
- 2228377-92-0(methyl 5-(piperidin-3-yloxy)thiophene-2-carboxylate)
- 1805579-27-4(3-(Difluoromethyl)-2-fluoro-5-iodopyridine-4-carboxaldehyde)
- 1251218-77-5(1-(2,4-Dichlorophenyl)ethanesulfonyl chloride)
- 1261632-71-6(2-Methoxy-5-(2-(trifluoromethyl)phenyl)nicotinaldehyde)
- 40620-53-9((R)-2-Chloro-β-hydroxybenzenepropanoic Acid)
- 1805068-90-9(Ethyl 2-(bromomethyl)-3-methoxy-4-(trifluoromethoxy)pyridine-6-carboxylate)
- 2137078-58-9((1R,5S,6R)-3-(4-nitrobenzenesulfonyl)-3-azabicyclo3.1.0hexan-6-amine)
Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso
